molecular formula C8H10Cl4 B14470467 1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane CAS No. 72853-06-6

1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane

Cat. No.: B14470467
CAS No.: 72853-06-6
M. Wt: 248.0 g/mol
InChI Key: HJFBVIBPVLQDFF-UHFFFAOYSA-N
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Description

1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane is a complex organic compound characterized by its cyclopropane ring structure. This compound contains a three-membered ring with a chlorine atom, a propyl group, and a trichloroethenyl group attached to it. The unique arrangement of these substituents imparts distinct chemical properties to the molecule.

Preparation Methods

The synthesis of 1-chloro-2-propyl-1-(trichloroethenyl)cyclopropane involves several steps. One common method includes the reaction of tetrachlorocyclopropene with ethylene in the presence of anhydrous sodium carbonate and tetrachloroethylene. The reaction is carried out in a high-pressure vessel at elevated temperatures (around 170°C) for an extended period (approximately 19.5 hours). The product is then purified through distillation .

Chemical Reactions Analysis

1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reductively dechlorinated to form vinylcyclopropanes.

    Oxidation Reactions: Oxidative conditions can lead to the formation of different cyclopropyl derivatives.

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in understanding the behavior of cyclopropane derivatives in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-propyl-1-(trichloroethenyl)cyclopropane involves its interaction with specific molecular targets. The compound can undergo substitution and reduction reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane can be compared with other cyclopropane derivatives, such as:

    1-Chloro-1-(trichloroethenyl)cyclopropane: Similar in structure but lacks the propyl group.

    1-Chloro-2-propylcyclopropane: Lacks the trichloroethenyl group.

    1-(Trichloroethenyl)cyclopropane: Lacks the chlorine and propyl groups.

The presence of the propyl and trichloroethenyl groups in this compound imparts unique chemical properties, making it distinct from these similar compounds .

Properties

CAS No.

72853-06-6

Molecular Formula

C8H10Cl4

Molecular Weight

248.0 g/mol

IUPAC Name

1-chloro-2-propyl-1-(1,2,2-trichloroethenyl)cyclopropane

InChI

InChI=1S/C8H10Cl4/c1-2-3-5-4-8(5,12)6(9)7(10)11/h5H,2-4H2,1H3

InChI Key

HJFBVIBPVLQDFF-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC1(C(=C(Cl)Cl)Cl)Cl

Origin of Product

United States

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